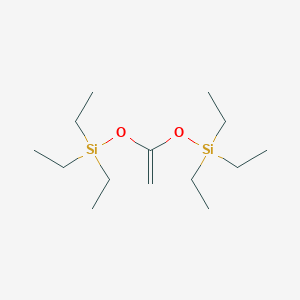
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane: is a silicon-containing organic compound with the molecular formula C14H32O2Si2. This compound is characterized by its unique structure, which includes two silicon atoms and an oxygen bridge, making it a member of the siloxane family. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane typically involves the reaction of tetraethyl orthosilicate with appropriate organic reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halosilane compounds.
Applications De Recherche Scientifique
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex structures. These interactions are crucial in the development of materials with specific properties, such as increased strength, flexibility, and biocompatibility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Dodecyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
- 3,3,7,7-Tetraethyl-5-(trifluoromethyl)-4,6-dioxa-3,7-disilanonane
Uniqueness
3,3,7,7-Tetraethyl-5-methylidene-4,6-dioxa-3,7-disilanonane is unique due to its specific molecular structure, which includes a methylidene group and two silicon atoms. This structure imparts distinctive chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for various advanced applications.
Propriétés
Numéro CAS |
24697-36-7 |
|---|---|
Formule moléculaire |
C14H32O2Si2 |
Poids moléculaire |
288.57 g/mol |
Nom IUPAC |
triethyl(1-triethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C14H32O2Si2/c1-8-17(9-2,10-3)15-14(7)16-18(11-4,12-5)13-6/h7-13H2,1-6H3 |
Clé InChI |
IVPWPUPOTCEGRU-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(=C)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















